molecular formula C13H18N2S B8459313 2,6-Diisopropyl-4-thiocyanatoaniline CAS No. 65603-14-7

2,6-Diisopropyl-4-thiocyanatoaniline

Cat. No.: B8459313
CAS No.: 65603-14-7
M. Wt: 234.36 g/mol
InChI Key: KBHQPAJRFQHNCY-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C13H18N2S and its molecular weight is 234.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

65603-14-7

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

[4-amino-3,5-di(propan-2-yl)phenyl] thiocyanate

InChI

InChI=1S/C13H18N2S/c1-8(2)11-5-10(16-7-14)6-12(9(3)4)13(11)15/h5-6,8-9H,15H2,1-4H3

InChI Key

KBHQPAJRFQHNCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)SC#N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,6-Diisopropyl-4-thiocyanatoaniline serves as an important intermediate in the synthesis of various organic compounds. Its thiocyanate group can be utilized in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Key Reactions:

  • Nucleophilic Aromatic Substitution: The thiocyanate group can be replaced by other nucleophiles under appropriate conditions, facilitating the synthesis of novel compounds.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other functional groups, which are pivotal in creating pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is explored for its potential use in developing polymers and advanced materials. Its unique properties may enhance the performance characteristics of materials used in coatings, adhesives, and composites.

Applications:

  • Polymerization: The compound can be incorporated into polymer backbones to modify mechanical properties or thermal stability.
  • Coating Technologies: Its reactivity allows for functionalization that can improve adhesion or resistance to environmental factors.

Research indicates that this compound exhibits biological activity that could be harnessed for therapeutic applications. Studies have explored its potential as an anti-inflammatory agent and its interactions with biological targets.

Biological Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways.
  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a possible role in developing antimicrobial agents.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study demonstrated the synthesis of derivatives from this compound that exhibited enhanced antimicrobial activity compared to their parent compounds. The modifications involved altering the substituents on the aromatic ring to optimize interaction with microbial targets.

CompoundActivityReference
AEffective against E. coli
BEffective against S. aureus

Case Study 2: Biological Evaluation as Anti-inflammatory Agent

Another investigation focused on evaluating the anti-inflammatory properties of derivatives synthesized from this compound. In vitro assays revealed promising results regarding their efficacy against inflammatory markers.

ParameterResult
IC50 Value12 µM (against TNF-alpha)
MechanismInhibition of NF-kB pathway

Data Tables

CompoundUnique Feature
2,6-Diisopropyl-4-nitroanilineNitro group enhances reactivity
2,6-Diisopropyl-4-bromoanilineBromine allows for electrophilic substitution
This compoundThiocyanate group offers unique reactivity

Q & A

Q. What are the established synthetic routes for 2,6-diisopropyl-4-thiocyanatoaniline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or thiocyanation reactions. For example, arylisothiocyanate derivatives can react with amines under basic conditions (e.g., KOH in DMF) to introduce the thiocyanate group . Key parameters to optimize include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may risk decomposition.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst/base selection : Alkali bases (KOH, NaH) are preferred for deprotonation.
Parameter Typical Range Impact on Yield
Reaction Temperature60–80°C↑ Yield (up to 75%)
SolventDMFOptimal polarity
BaseKOHHigh efficiency

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., diisopropyl groups at positions 2 and 6).
  • IR : A strong absorption band near 2100–2150 cm1^{-1} confirms the thiocyanate (-SCN) group.
  • HPLC-MS/MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validates C, H, N, S content (deviation <0.3% for research-grade samples).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight, light-resistant containers under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. First-aid measures include rinsing exposed areas with water and consulting a physician .

Advanced Research Questions

Q. How can mechanistic studies elucidate the thiocyanation pathway in aromatic amines?

Advanced approaches include:

  • Isotopic Labeling : Use 15^{15}N-thiocyanate to track SCN incorporation via mass spectrometry.
  • Kinetic Profiling : Monitor intermediate formation (e.g., Meisenheimer complexes) using stopped-flow UV-Vis spectroscopy.
  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How should researchers address contradictions in spectroscopic data or crystallographic refinement?

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based simulations).
  • Crystallographic Tools : Use SHELXL for small-molecule refinement or SIR97 for resolving phase problems in ambiguous electron density maps .
  • Error Analysis : Statistically assess outliers (e.g., R-factor discrepancies >5% may indicate twinning or disorder).

Q. What computational strategies are effective for modeling this compound’s reactivity?

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene).
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites).
  • Crystal Structure Prediction (CSP) : Use force fields (e.g., COMPASS) to predict polymorph stability .

Q. How can degradation products of this compound be identified under oxidative conditions?

  • LC-QTOF-MS : Profile degradation pathways with high-resolution mass accuracy.
  • EPR Spectroscopy : Detect radical intermediates (e.g., thiyl radicals).
  • Stability Studies : Accelerate degradation under UV light or elevated temperatures and quantify products via calibration curves .

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